molecular formula C7H6Cl2O B044140 3,5-Dichloroanisole CAS No. 33719-74-3

3,5-Dichloroanisole

Cat. No. B044140
CAS RN: 33719-74-3
M. Wt: 177.02 g/mol
InChI Key: SSNXYMVLSOMJLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

3,5-Dichloroanisole's synthesis can be explored through various chemical reactions. The compound has been involved in studies concerning the conformation of molecules as determined by nuclear magnetic resonance (NMR) spectra, highlighting its coplanar structures and reorientation behaviors in liquid crystals (Emsley, Lindon, & Street, 1976). Another aspect of its synthesis involves the reactions with primary and secondary amines, leading to the formation of 1,2,5-thiadiazoles and other derivatives, indicating a versatile reactivity profile suitable for generating a variety of chemical compounds (Konstantinova et al., 2010).

Molecular Structure Analysis

The molecular structure of 3,5-Dichloroanisole has been detailed through 1H NMR spectral analysis, revealing insights into its conformational stability and structural orientation within nematic solutions. This analysis provides a foundational understanding of the molecule's behavior in various chemical environments (Emsley, Lindon, & Street, 1976).

Chemical Reactions and Properties

3,5-Dichloroanisole participates in a range of chemical reactions, including the aerobic oxidative cycloaddition, which underscores its potential in synthesizing 1,2,3-triazoles under metal-free and azide-free conditions. These reactions emphasize the compound's utility in creating diverse chemical structures without the need for heavy metal catalysts or hazardous reagents (Bai et al., 2015).

Physical Properties Analysis

The physical properties, such as the temperature variation of chlorine-35 nuclear quadrupole resonance frequencies, have been studied to provide insight into the behavior of 3,5-Dichloroanisole under different conditions. These studies contribute to a deeper understanding of its stability and reactivity from a physical standpoint (Rukmani & Ramakrishna, 1986).

Scientific Research Applications

  • Nuclear Quadrupole Resonance Studies : It's used in studying the temperature variation of 35Cl nuclear quadrupole resonance (NQR) frequencies in compounds, including 3,5-Dichloroanisole. This research helps in understanding the molecular structure and dynamics of such compounds (Rukmani & Ramakrishna, 1986).

  • Sulfonation Research : 3,5-Dichloroanisole undergoes sulfonation with sulfuric acid, yielding disulfonic acids. This reaction is significant in the field of organic chemistry and has implications in synthesizing various chemical compounds (Wit & Cerfontain, 1988).

  • Thermochemical Studies : Thermochemical analysis of 3,5-Dichloroanisole assists in determining the molar enthalpies of formation of its isomers. Such studies are crucial for understanding the molecular structure and energetic properties of these compounds (Silva & Ferreira, 2008).

  • Toxicology Research : 3,5-Dichloroaniline, a related compound, is used in manufacturing dyes, pesticides, and industrial compounds, and its toxicity, particularly its potential to induce renal damage, is an important area of research (Valentovic et al., 1995).

  • Study of Molecular Motion : Investigations into the NQR frequency and spin lattice relaxation time of 3,5-Dichloroanisole help understand the temperature and pressure dependence of molecular motions, such as the torsional motion and reorientation of the CH3 group in the compound (Ramu et al., 2010).

  • Hemoglobin Oxidation Studies : Research on 3,5-Dichloroaniline and its metabolites reveals their ability to induce methemoglobin formation, with specific metabolites being more potent inducers. This is significant in the field of toxicology and pharmacology (Valentovic et al., 1997).

Safety And Hazards

3,5-Dichloroanisole may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

properties

IUPAC Name

1,3-dichloro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNXYMVLSOMJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187404
Record name 3,5-Dichloroanisole
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Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Acros Organics MSDS]
Record name 3,5-Dichloroanisole
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Vapor Pressure

0.16 [mmHg]
Record name 3,5-Dichloroanisole
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Product Name

3,5-Dichloroanisole

CAS RN

33719-74-3
Record name 1,3-Dichloro-5-methoxybenzene
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Record name 3,5-Dichloroanisole
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Record name 3,5-Dichloroanisole
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Record name 3,5-dichloroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
DG Ott, TM Benziger - Journal of energetic materials, 1987 - Taylor & Francis
Nitration of 3,5-dichloroanisole under relatively mild conditions gave 3,5-dichloro-2,4,6-trinitroanisole (DCTNA) in high yield and purity. Ammonolysis of the DCTNA afforded 1,3,5-…
Number of citations: 29 www.tandfonline.com
JW Emsley, CM Exon, SA Slack… - Journal of the Chemical …, 1978 - pubs.rsc.org
The 1H nmr spectra of liquid crystalline solutions of the two dichloroanisoles labelled with 13C in the methyl groups have been analysed to yield sets of dipolar coupling constants, Dij. It …
Number of citations: 4 pubs.rsc.org
WD Watson - The Journal of Organic Chemistry, 1982 - ACS Publications
Method B. A solution containing allylic alcohol 22a (240 mg, 0.86 mmol) in 1.5 mL of hexamethylphosphoramide was stirred at 60 Cunder nitrogen while methyltriphenoxyphosphonium …
Number of citations: 17 pubs.acs.org
JW Emsley, JC Lindon, JM Street - Journal of the Chemical Society …, 1976 - pubs.rsc.org
The 1H nmr spectra of samples of 3,5-dichloroanisole and 3,5-dibromoacetophenone dissolved in the liquid crystal Merck Phase V have been analysed to yield sets of dipolar coupling …
Number of citations: 5 pubs.rsc.org
MAVR da Silva, AIMCL Ferreira - The Journal of Chemical Thermodynamics, 2008 - Elsevier
The present work reports the values of the gaseous standard (p ∘ =0.1MPa) molar enthalpies of formation of four isomers of dichloroanisole: 2,3-, 2,4-, 2,6-, and 3,5-dichloroanisole, at T…
Number of citations: 8 www.sciencedirect.com
DG Ott, TM Benziger - 1991 - osti.gov
Preparation of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) from 3,5-dichloroanisole. Nitration of 3,5-dichloroanisole under relatively mild conditions gave 3,5-dichloro-2,4,6-…
Number of citations: 4 www.osti.gov
A Fan - 2017 - egrove.olemiss.edu
A paper published by Joshi et al. showed lower than expected yields in mono-and di-iodination of 3, 5-dichloroanisole in dichloromethane using silver salts. One possibility for this could …
Number of citations: 3 egrove.olemiss.edu
FJM Verhagen, HJ Swarts… - Applied and …, 1998 - Am Soc Microbiol
Higher fungi have a widespread capacity for biosynthesis of organohalogens. Commonly occurring chloroaromatic fungal metabolites can end up in anaerobic microniches at the …
Number of citations: 28 journals.asm.org
AP Pollnitz, KH Pardon, D Liacopoulos… - Australian Journal of …, 1996 - Wiley Online Library
A new method has been developed for the analysis, by gas chromatography/mass spectrometry, of 2,4,6‐trichloroanisole (TCA) and other chloroanisoles in cork‐tainted wines, using a …
Number of citations: 122 onlinelibrary.wiley.com
K Rukmani, J Ramakrishna - Journal of the Chemical Society, Faraday …, 1986 - pubs.rsc.org
The temperature variation of the 35Cl nqr frequencies in 3,5- and 2,3- dichloroanisoles has been reported here. Both compounds show two lines each, and these have been assigned to …
Number of citations: 3 pubs.rsc.org

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